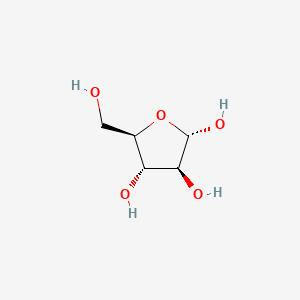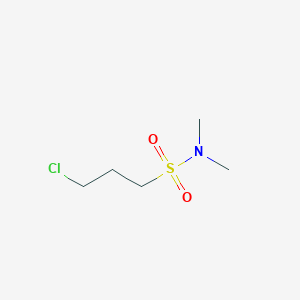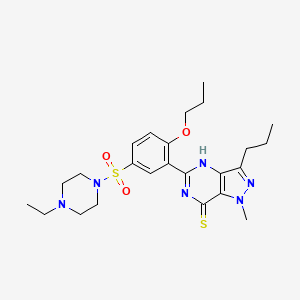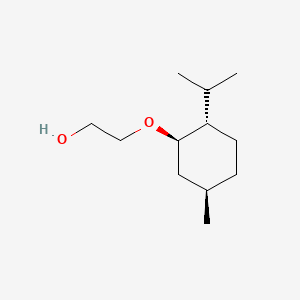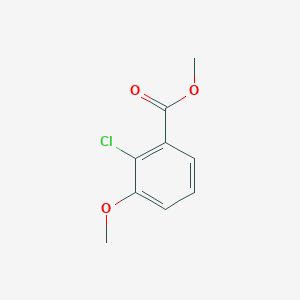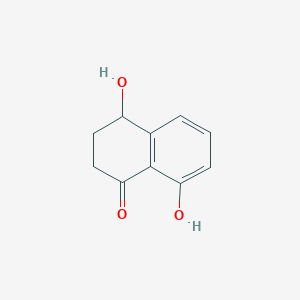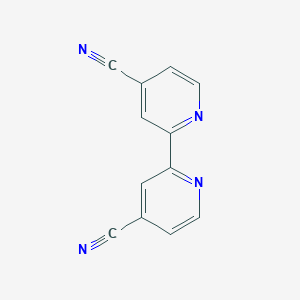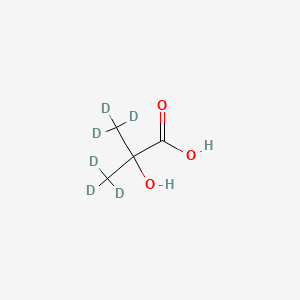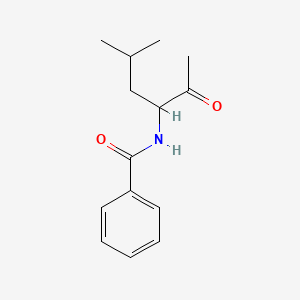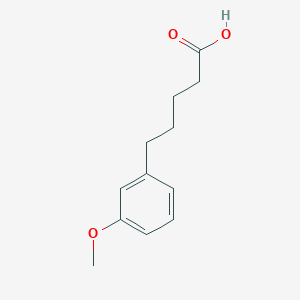
苄基吡唑烷-1-羧酸酯
描述
Benzyl Pyrazolidine-1-carboxylate is a heterocyclic compound that features a pyrazolidine ring fused with a benzyl group and a carboxylate functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazolidine ring, a five-membered ring containing two nitrogen atoms, is known for its versatility and biological activity.
科学研究应用
Benzyl Pyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
Target of Action
Benzyl Pyrazolidine-1-carboxylate is a derivative of pyrazolidine . Pyrazolidine derivatives have been found to be pharmacologically active scaffolds .
Mode of Action
It is known that pyrazolidine derivatives can interact with various biological targets
Biochemical Pathways
Pyrazolidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 206.24 , which may influence its pharmacokinetic properties
Result of Action
As a derivative of pyrazolidine, it may share some of the biological activities associated with this class of compounds
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that certain environmental conditions may affect the stability of the compound.
生化分析
Biochemical Properties
Benzyl Pyrazolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall metabolic flux.
Cellular Effects
Benzyl Pyrazolidine-1-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, Benzyl Pyrazolidine-1-carboxylate can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of Benzyl Pyrazolidine-1-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, Benzyl Pyrazolidine-1-carboxylate can bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can result in the accumulation or depletion of specific metabolites, which in turn affects cellular functions . Additionally, Benzyl Pyrazolidine-1-carboxylate can influence transcription factors, leading to altered gene expression and subsequent changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl Pyrazolidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzyl Pyrazolidine-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to Benzyl Pyrazolidine-1-carboxylate has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Benzyl Pyrazolidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, Benzyl Pyrazolidine-1-carboxylate can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Benzyl Pyrazolidine-1-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, Benzyl Pyrazolidine-1-carboxylate can affect the pathways involved in amino acid metabolism, resulting in altered concentrations of specific amino acids and their derivatives.
Transport and Distribution
The transport and distribution of Benzyl Pyrazolidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Benzyl Pyrazolidine-1-carboxylate can be transported across cell membranes via active or passive transport mechanisms, and its distribution is influenced by factors such as tissue type and the presence of specific binding proteins.
Subcellular Localization
Benzyl Pyrazolidine-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Benzyl Pyrazolidine-1-carboxylate can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Benzyl Pyrazolidine-1-carboxylate is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl Pyrazolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds. For instance, the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions can yield Benzyl Pyrazolidine-1-carboxylate. The reaction typically requires refluxing in ethanol with a catalytic amount of hydrochloric acid.
Industrial Production Methods
Industrial production of Benzyl Pyrazolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
化学反应分析
Types of Reactions
Benzyl Pyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidinones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Pyrazolidinones.
Reduction: Benzyl Pyrazolidine-1-methanol.
Substitution: Benzyl-substituted pyrazolidines.
相似化合物的比较
Similar Compounds
Pyrazolidine-1-carboxylate: Lacks the benzyl group, resulting in different biological activity and chemical properties.
Benzyl Pyrazolidinone: Contains a carbonyl group instead of a carboxylate, leading to different reactivity.
Benzyl Pyrazole: Features a pyrazole ring instead of a pyrazolidine ring, affecting its chemical behavior and applications.
Uniqueness
Benzyl Pyrazolidine-1-carboxylate is unique due to the combination of its pyrazolidine ring, benzyl group, and carboxylate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
benzyl pyrazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-8-4-7-12-13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQSEJQFOHVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468667 | |
| Record name | Benzyl Pyrazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67600-79-7 | |
| Record name | Benzyl Pyrazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



